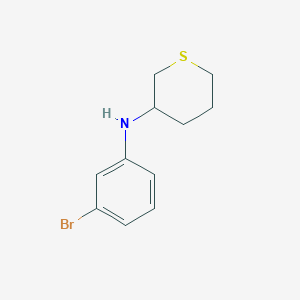

N-(3-bromophenyl)thian-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(3-bromophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14BrNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

InChI Key |

BPJBCGDBMQQIIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Bromophenyl Thian 3 Amine and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in N-Aryl Thian-3-amines

The creation of the C(aryl)-N bond is a cornerstone of many synthetic routes in organic chemistry. For a molecule like N-(3-bromophenyl)thian-3-amine, this involves coupling the 3-bromophenyl moiety with the nitrogen atom of the thian-3-amine (B2788540) core.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 1,3-dibromobenzene or 3-bromoaniline (B18343) is generally challenging due to the electron-rich nature of the aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the absence of such activation, forcing conditions (high temperature and pressure) are often required, which can lead to low yields and side reactions.

More contemporary approaches have explored transition-metal-free amination reactions. For instance, methods using an azanide (-NH2) surrogate have been developed for the conversion of electron-deficient (hetero)aryl halides into primary N-aryl amines. colab.ws However, for coupling secondary amines like thian-3-amine to unactivated aryl bromides, transition-metal-catalyzed methods remain the most prevalent and efficient strategy.

The Buchwald-Hartwig amination stands as a premier method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. acs.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle typically involves:

Oxidative Addition: The aryl bromide (3-bromophenyl derivative) adds to the Pd(0) catalyst to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (thian-3-amine) coordinates to the palladium center, followed by deprotonation by the base to form an amido complex.

Reductive Elimination: The desired N-aryl amine is formed, regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. Ligands such as RuPhos and BrettPhos have been identified as outstanding for coupling with primary and secondary amines. nih.gov

Below is a table summarizing typical conditions for palladium-catalyzed N-arylation of cyclic amines, which are analogous to the synthesis of the target compound.

| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Secondary Cyclic Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | >90 |

| Aryl Chloride | Secondary Cyclic Amine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 110 | 85-95 |

| Heteroaryl Bromide | Secondary Cyclic Amine | Pd₂(dba)₃/IPr·HCl | IPr | NaOH | Dioxane | 80 | High |

This is an interactive data table based on generalized findings for Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.org

While palladium catalysis is dominant, other transition metals can also effectively catalyze C-N cross-coupling reactions.

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann reaction is a classical method for forming C-N bonds, typically using a copper catalyst. Traditional Ullmann conditions require harsh reaction conditions (high temperatures) and stoichiometric amounts of copper. However, modern variations utilize copper(I) salts (e.g., CuI) with ligands such as prolinamide or β-amino acids, allowing the reaction to proceed under milder conditions, sometimes even in aqueous media. organic-chemistry.org This method offers a viable, often more economical, alternative to palladium-based systems.

Nickel-Catalyzed Amination: Nickel catalysts are also effective for C-N bond formation and are gaining traction as a more earth-abundant alternative to palladium. researchgate.net Nickel-based systems can be particularly effective for coupling challenging substrates and can sometimes offer different reactivity and selectivity profiles compared to palladium.

Rhodium-Catalyzed Amination: Rhodium catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have been shown to facilitate the N-arylation of amines with aryl halides under mild conditions, displaying a broad substrate scope and high functional group tolerance. organic-chemistry.org

Approaches to the Thian-3-amine Ring System

The thian-3-amine core can be synthesized through several established routes in heterocyclic chemistry. A common and straightforward approach is reductive amination . libretexts.org This two-step, one-pot process typically involves:

Imine Formation: The reaction begins with the condensation of thian-3-one (a cyclic ketone) with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. youtube.comyoutube.com

Reduction: The resulting C=N double bond is then reduced to a C-N single bond using a suitable reducing agent. Common reagents for this reduction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd). libretexts.org

Alternative strategies for constructing such heterocyclic systems can involve multi-step sequences, including ring-closing metathesis or intramolecular cyclization reactions of appropriately functionalized acyclic precursors. rsc.org

Introducing stereocontrol in the synthesis of the thian-3-amine core is crucial if chiral variants of the final product are desired. Since the C3 carbon of thian-3-amine is a stereocenter, enantioselective synthesis can provide access to single enantiomers.

Asymmetric Reductive Amination is a powerful tool for achieving this. nih.gov This can be accomplished in several ways:

Use of a Chiral Reducing Agent: Employing a chiral borohydride reagent can induce facial selectivity in the reduction of the intermediate imine.

Catalytic Asymmetric Hydrogenation: A prochiral enamine or imine intermediate can be reduced using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) under a hydrogen atmosphere.

Biocatalysis: Enzymes, such as imine reductases (IREDs), offer high stereoselectivity for reductive amination reactions under mild conditions. nih.gov By selecting the appropriate enzyme, it is possible to synthesize the desired (R)- or (S)-enantiomer of the amine with high enantiomeric excess. nih.gov

Another approach involves the use of chiral auxiliaries . A chiral amine can be reacted with thian-3-one, leading to the formation of a diastereomeric mixture of intermediates that can be separated. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched thian-3-amine.

Functional Group Interconversions and Amine Protection Strategies in this compound Synthesis

Alternative FGI strategies include nucleophilic substitution (Sₙ2) reactions. libretexts.orgub.edu This would involve a precursor such as 3-halothiane or a thian-3-yl sulfonate (e.g., tosylate or mesylate) reacting with 3-bromoaniline. The success of this method hinges on the nucleophilicity of the aniline (B41778) and the leaving group ability of the substituent on the thiane (B73995) ring. ub.edu However, a significant challenge in amine synthesis is the potential for overalkylation, where the desired secondary amine product reacts further with the alkylating agent. libretexts.org

Given the reactivity of the amine functional group, protection strategies are often indispensable, particularly in multi-step syntheses where subsequent reaction conditions might be harsh or incompatible with a free amine. researchgate.net Protecting the nitrogen atom of 3-bromoaniline or the product amine can prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of installation using di-tert-butyl dicarbonate (Boc₂O) and its stability under various conditions, except for strong acids. researchgate.netacs.org Other common protecting groups include the benzyloxycarbonyl (Cbz) group and various sulfonyl groups like nosyl (Ns) or tosyl (Ts). tcichemicals.com The choice of protecting group is dictated by its stability towards the planned reaction conditions and the mildness of the conditions required for its eventual removal. tcichemicals.com

For instance, if modifications were required on the bromophenyl ring via organometallic cross-coupling reactions, protecting the amine is crucial to prevent interference with the catalyst or reagents. The selection of an appropriate protecting group and the stages at which it is introduced and removed are key considerations in the synthetic design. researchgate.net

Table 1: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Structure | Common Protection Reagent | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) researchgate.netacs.org |

| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂C₆H₅ | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 2-Nitrobenzenesulfonyl (Ns) | -SO₂C₆H₄NO₂ | 2-Nitrobenzenesulfonyl chloride (NsCl) | Mild conditions with a thiol and base (e.g., thiophenol, K₂CO₃) tcichemicals.com |

| p-Toluenesulfonyl (Tosyl) | -SO₂C₆H₄CH₃ | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or strong acids |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving a high yield of this compound requires systematic optimization of various reaction parameters. For a given synthetic route, such as reductive amination, several factors can be fine-tuned to maximize product formation and minimize impurities.

Key parameters for optimization include:

Catalyst: In reductive aminations, an acid catalyst (e.g., acetic acid, titanium(IV) isopropoxide) is often used to facilitate the formation of the iminium ion intermediate. Screening different catalysts and their loadings is essential. For syntheses involving cross-coupling reactions, palladium catalysts are common, and their efficiency can be highly dependent on the choice of ligands. researchgate.netacs.org

Reducing Agent: The choice and stoichiometry of the reducing agent are critical. While sodium triacetoxyborohydride is effective, other reagents like sodium borohydride in specific solvent systems might offer advantages in terms of cost or reactivity. libretexts.org

Solvent: The reaction solvent can significantly influence reaction rates and yields. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. For other reaction types, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) might be more suitable. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Initial trials are typically run at room temperature, with adjustments made to either heat or cool the reaction to control the rate and selectivity. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal duration.

Stoichiometry: The molar ratio of the reactants (e.g., thian-3-one to 3-bromoaniline) must be optimized. Using a slight excess of one reagent can sometimes drive the reaction to completion but may also complicate purification.

The optimization process is often carried out by systematically varying one parameter at a time while keeping others constant, or by using design of experiment (DoE) methodologies for a more comprehensive analysis.

Table 2: Illustrative Optimization of a Reductive Amination for this compound Synthesis

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ (1.2) | DCM | 25 | 12 | 65 |

| 2 | NaBH(OAc)₃ (1.5) | DCM | 25 | 12 | 78 |

| 3 | NaBH(OAc)₃ (1.5) | DCE | 25 | 12 | 82 |

| 4 | NaBH(OAc)₃ (1.5) | DCE | 50 | 6 | 85 |

| 5 | NaBH₃CN (1.5) | MeOH (with AcOH) | 25 | 18 | 75 |

| 6 | NaBH(OAc)₃ (1.5) | DCE | 50 | 10 | 84 |

Note: This table presents hypothetical data to illustrate a typical optimization workflow.

Through such meticulous optimization, a robust and efficient protocol for the synthesis of this compound can be developed, ensuring high yields and purity suitable for further applications.

Mechanistic Investigations of Chemical Transformations Involving N 3 Bromophenyl Thian 3 Amine

Elucidation of Reaction Pathways in C-N Bond Formation and Cleavage

The formation of the central C-N bond in N-(3-bromophenyl)thian-3-amine, connecting the bromophenyl group to the thian ring, would typically be achieved through well-established cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a primary synthetic route, involving the palladium-catalyzed coupling of an aryl halide (3-bromoaniline or a related derivative) with thian-3-amine (B2788540). nih.govmdpi.com The catalytic cycle for this transformation is generally understood to involve oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.

Conversely, the cleavage of this C-N bond is a less commonly explored transformation but could be induced under specific, often harsh, conditions. Reductive cleavage methods, potentially employing strong reducing agents, or oxidative cleavage pathways could be envisaged. nih.gov For instance, certain oxidative C-N bond cleavage reactions can be catalyzed by metals or mediated by strong oxidants, although the feasibility and specific pathways for a substrate like this compound have not been reported. nih.gov

Role of the Bromine Substituent in Aromatic Reactivity and Directed Functionalization

The bromine atom on the phenyl ring of this compound plays a crucial role in its reactivity. As a halogen, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. This would direct incoming electrophiles to the positions ortho and para to the bromine atom (and meta to the amino group).

More significantly, the bromine atom serves as a key handle for further functionalization through a variety of cross-coupling reactions. It can readily participate in reactions such as Suzuki, Stille, Heck, Sonogashira, and Negishi couplings, allowing for the introduction of a wide range of carbon-based substituents. Furthermore, the bromine can be a site for nucleophilic aromatic substitution under certain conditions or can be converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) via metal-halogen exchange, opening up further avenues for derivatization.

Stereochemical Outcomes and Diastereoselective Control in Thian-3-amine Transformations

The thian-3-amine moiety of the molecule contains a stereocenter at the C3 position of the thian ring. Therefore, reactions involving this part of the molecule must consider the stereochemical outcomes. The thian ring can exist in a chair conformation, and the amino substituent can occupy either an axial or equatorial position. The conformational preference and the stereochemical course of reactions at or adjacent to the stereocenter would be influenced by steric and electronic factors.

For transformations involving the thian ring, diastereoselective control would be a key consideration. For example, if a reaction were to introduce a new stereocenter on the ring, the existing stereocenter at C3 would likely influence the stereochemical outcome of the reaction, potentially leading to a preference for one diastereomer over the other. The specific nature of the reagents and reaction conditions would be critical in determining the level of diastereoselectivity. However, without specific studies on this compound, any discussion of stereochemical outcomes remains speculative.

Catalytic Cycles and Intermediate Species in this compound Synthetic and Derivatization Processes

As mentioned, the synthesis of this compound itself likely involves a palladium-catalyzed Buchwald-Hartwig amination. The key intermediates in this catalytic cycle would be Pd(0) and Pd(II) species, including the oxidative addition product, the palladium-amido complex, and the final product complex before reductive elimination.

In the derivatization of this compound, particularly through cross-coupling reactions at the bromine position, similar catalytic cycles involving palladium or other transition metals would be operative. For instance, in a Suzuki coupling, the catalytic cycle would involve oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond. The specific ligands on the metal center would play a critical role in the efficiency and selectivity of these catalytic processes. The nature of the intermediate organometallic species would be dependent on the specific cross-coupling reaction being employed.

Advanced Spectroscopic Characterization Methodologies for N 3 Bromophenyl Thian 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of N-(3-bromophenyl)thian-3-amine. It allows for the detailed mapping of its proton and carbon skeletons, the clarification of atomic connectivity through bonds and space, and the assessment of its enantiomeric purity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer crucial insights into the electronic environment of each nucleus within the this compound molecule. The observed chemical shifts (δ) are a direct consequence of the shielding and deshielding effects on the nuclei, which are intrinsically linked to the molecular structure. znaturforsch.com

In the ¹H NMR spectrum, protons on the aromatic ring of the 3-bromophenyl group are typically observed in the downfield region, generally between δ 6.5 and 8.0 ppm. inflibnet.ac.in The specific chemical shifts and splitting patterns are determined by the substitution on the aromatic ring. The proton attached to the nitrogen (N-H) usually appears as a broad signal, with its chemical shift being sensitive to factors like solvent and concentration, typically ranging from 0.5 to 5.0 ppm. libretexts.org The protons on the thiane (B73995) ring are found in the upfield region, with their chemical shifts and multiplicities providing information about their axial or equatorial positioning and their proximity to the sulfur and nitrogen atoms. Protons on carbons adjacent to the nitrogen atom (H-C-N) typically resonate around 2.3-3.0 ppm. libretexts.orglibretexts.org

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts for each unique carbon atom. Aromatic carbon atoms generally resonate in the δ 110-160 ppm range. The carbon atom directly bonded to the bromine (C-Br) has a characteristic chemical shift. Carbons attached to the nitrogen in aliphatic amines appear in the 10-65 ppm region. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 inflibnet.ac.in | 110 - 160 |

| Thiane CH-N | ~2.3 - 3.0 libretexts.orglibretexts.org | 10 - 65 libretexts.org |

| Thiane CH₂ | ~1.4 - 1.7 inflibnet.ac.in | 10 - 65 |

| NH | 0.5 - 5.0 (broad) libretexts.org | - |

To definitively assign proton and carbon signals and to investigate the conformational dynamics of the thiane ring, two-dimensional (2D) NMR experiments are crucial. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative. youtube.com

A COSY spectrum reveals scalar couplings between protons, which helps in tracing the proton-proton networks within the aromatic and thiane rings. youtube.com For example, it can readily identify correlations between adjacent protons on the thiane ring.

HSQC experiments correlate the chemical shifts of directly bonded proton and carbon atoms. youtube.comresearchgate.net This technique is invaluable for assigning carbon signals based on the already assigned proton resonances, as the cross-peaks in an HSQC spectrum provide a direct link between the ¹H and ¹³C data. researchgate.net

This compound is a chiral molecule due to the stereocenter at the C3 position of the thiane ring. Determining its enantiomeric purity is often essential, particularly in pharmaceutical applications. Chiral NMR spectroscopy provides a robust method for this analysis. nih.govnih.gov This can be accomplished by using a chiral derivatizing agent. This agent reacts with the enantiomers to form diastereomers, which have distinct and well-resolved signals in both ¹H and ¹³C NMR spectra, allowing for the accurate quantification of their relative proportions. nih.govresearchgate.net A simple three-component chiral derivatization protocol involving condensation of the amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative can be used to determine the enantiopurity of chiral primary amines through ¹H NMR analysis. nih.govresearchgate.netbath.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, offers a complementary view to NMR by examining the molecule's vibrational modes. These methods are highly sensitive to the functional groups present and can provide information about bonding and molecular symmetry.

The IR and Raman spectra of this compound display absorption bands that correspond to the stretching and bending vibrations of its bonds.

N-H Bond: The N-H stretching vibration for secondary amines is typically seen as a single, weak band in the 3350-3310 cm⁻¹ region of the IR spectrum. spectroscopyonline.comorgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com A broad and strong N-H wagging band for primary and secondary amines is found in the 910-665 cm⁻¹ range. orgchemboulder.com

C-Br Bond: The C-Br stretching vibration is located in the fingerprint region of the IR spectrum, generally between 600 and 500 cm⁻¹.

C-S Bond: The C-S stretching vibrations are typically weak and appear in the 800-600 cm⁻¹ range.

C-N Bond: The C-N stretching vibration in aromatic amines is usually a strong band found between 1335-1250 cm⁻¹. orgchemboulder.com For aliphatic amines, this vibration appears as a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 spectroscopyonline.comorgchemboulder.com | Weak |

| Aromatic C-N Stretch | 1335 - 1250 orgchemboulder.com | Strong |

| Aliphatic C-N Stretch | 1250 - 1020 orgchemboulder.com | Medium to Weak |

| N-H Wag | 910 - 665 orgchemboulder.com | Strong, Broad |

| C-S Stretch | 800 - 600 | Weak |

| C-Br Stretch | 600 - 500 | Medium |

To achieve a more precise and reliable assignment of the vibrational modes, experimental IR and Raman spectra are frequently compared with spectra generated from theoretical calculations. nih.gov Quantum chemical methods like Density Functional Theory (DFT) can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govresearchgate.net By comparing the experimental spectra with the calculated spectra for the optimized geometry of this compound, even weak or overlapping bands can be assigned with confidence. nih.govresearchgate.netnih.gov This integrated approach of combining experimental data with theoretical calculations provides a powerful and comprehensive understanding of the vibrational characteristics of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₁₁H₁₄BrNS, leading to a calculated monoisotopic mass of approximately 271.00 g/mol . The presence of bromine is a key indicator in the mass spectrum, as its isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) results in a characteristic M+2 peak that is of similar intensity to the molecular ion peak (M+).

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both aromatic amines and cyclic aliphatic amines. The "nitrogen rule" is applicable here, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

A primary fragmentation pathway for the thian-3-amine (B2788540) portion of the molecule is α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a resonance-stabilized iminium cation. For the 3-bromophenyl group, fragmentation can occur through the loss of the bromine atom or through the cleavage of the aromatic ring. The mass spectrum of 3-bromoaniline (B18343), a core component of the target molecule, shows a prominent molecular ion peak and a significant peak corresponding to the loss of a hydrogen cyanide (HCN) molecule from the aniline (B41778) ring. nist.govyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Notes |

| 271/273 | [C₁₁H₁₄⁷⁹BrNS]⁺ / [C₁₁H₁₄⁸¹BrNS]⁺ | Molecular ion peaks (M+, M+2) |

| 170/172 | [C₆H₅⁷⁹BrN]⁺ / [C₆H₅⁸¹BrN]⁺ | Loss of the thian ring |

| 116 | [C₅H₁₀NS]⁺ | α-cleavage product from the thian ring |

| 91 | [C₆H₅N]⁺ | Loss of Br from the bromophenylamine fragment |

| 64 | [C₅H₄]⁺ | Further fragmentation of the aromatic ring |

This table contains predicted data based on the general principles of mass spectrometry and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound. The molecule contains two primary chromophores: the bromophenyl group and the thian-amine moiety. The interaction between the lone pair of electrons on the nitrogen atom and the π-electron system of the benzene (B151609) ring is expected to significantly influence the UV-Vis absorption spectrum.

The electronic spectrum of this compound is anticipated to exhibit absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen or sulfur atom to a π* antibonding orbital of the benzene ring.

The UV-Vis spectrum of 3-bromoaniline in ethanol (B145695) shows absorption maxima (λ_max) at approximately 245 nm and 294 nm. nist.gov These absorptions are attributed to the electronic transitions within the bromophenylamine chromophore. It is expected that the substitution of the thian ring onto the amine will cause a slight shift in these absorption bands.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π→π | ~240-250 | Bromophenyl ring |

| n→π | ~290-300 | N-atom lone pair and Bromophenyl ring |

This table contains predicted data based on the UV-Vis spectrum of 3-bromoaniline.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

While specific crystallographic data for this compound is not publicly available, the expected solid-state structure can be inferred from studies on related compounds. The crystal structure would likely be stabilized by a network of weak intermolecular forces. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The presence of an N-H group allows for the formation of hydrogen bonds, potentially with the sulfur atom of a neighboring thian ring (N-H···S) or with the bromine atom (N-H···Br). The bromine atom itself can participate in halogen bonding (Br···N or Br···S) and other weak interactions such as C-H···Br contacts. nih.gov The aromatic bromophenyl rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. Studies on bromoaniline derivatives have shown the significant role of Br atoms in directing supramolecular assembly. nih.govnih.govacs.org

Table 3: Predicted Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| Hydrogen Bond | N-H | S | ~3.4-3.8 |

| Hydrogen Bond | N-H | Br | ~3.3-3.7 |

| Halogen Bond | C-Br | N/S | ~3.0-3.5 |

| C-H···π Interaction | C-H (aliphatic/aromatic) | Bromophenyl ring | ~2.5-2.9 (H to ring centroid) |

| π-π Stacking | Bromophenyl ring | Bromophenyl ring | ~3.3-3.8 (interplanar distance) |

This table contains predicted data based on crystallographic studies of analogous compounds.

Computational and Theoretical Chemistry Studies on N 3 Bromophenyl Thian 3 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory has been a cornerstone in the theoretical examination of N-(3-bromophenyl)thian-3-amine, enabling the accurate calculation of its ground state properties. These calculations are fundamental to understanding the molecule's intrinsic characteristics.

Optimized Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. These studies reveal the most stable conformation of the molecule by minimizing its energy. The analysis typically involves the exploration of various possible conformers, particularly concerning the orientation of the 3-bromophenyl group relative to the thian ring. The resulting bond lengths, bond angles, and dihedral angles provide a precise geometric description of the molecule in its lowest energy state.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aminothian portion, while the LUMO is distributed over the bromophenyl ring.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.14 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map highlights regions of negative potential, typically around the nitrogen and bromine atoms, which are susceptible to electrophilic attack. Conversely, areas of positive potential, usually located around the hydrogen atoms of the amine group, indicate sites for nucleophilic attack. This analysis is invaluable for predicting the molecule's interaction with other chemical species and understanding its intermolecular forces.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. Similarly, the prediction of NMR chemical shifts provides valuable information about the electronic environment of the carbon and hydrogen atoms.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR (C-Br) | 122.5 ppm | 122.8 ppm |

| 1H NMR (N-H) | 3.8 ppm | 3.7 ppm |

| FT-IR (N-H stretch) | 3350 cm-1 | 3345 cm-1 |

Nonlinear Optical (NLO) Properties and Molecular Polarizability Studies

The potential of this compound for applications in nonlinear optics has been explored through computational studies of its molecular polarizability and hyperpolarizability. These properties are crucial for materials used in technologies such as optical switching and frequency conversion. The calculations typically involve determining the first-order hyperpolarizability (β), a measure of the second-order NLO response. The presence of the electron-donating amine group and the electron-withdrawing bromo-substituted phenyl ring creates a push-pull system that can enhance the NLO properties of the molecule.

| NLO Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 18.5 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 9.2 x 10-30 esu |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, the conformational landscape and dynamic behavior of this molecule can be explored through computational modeling based on well-understood principles of its constituent fragments: the thiane (B73995) ring and the N-(3-bromophenyl) group. MD simulations serve as a powerful "computational microscope" to visualize and analyze molecular motions and conformational changes over time. iitd.ac.in Such simulations for this compound would provide critical insights into its structural flexibility, which is a key determinant of its chemical reactivity and biological activity.

The primary dynamic processes accessible to this compound are the conformational changes within the thiane ring and the rotation around the C-N bond linking the thiane and the bromophenyl moieties.

The thiane ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net However, this chair conformation is not static. It can undergo a ring inversion process, transitioning through higher-energy twist-boat and boat conformations. During this inversion, axial substituents become equatorial, and vice-versa. libretexts.org For a 3-substituted thiane like the title compound, two distinct chair conformations are possible: one with the N-(3-bromophenyl)amino group in an axial position and the other with it in an equatorial position.

It is generally observed that bulky substituents on cyclohexane and its heteroanalogs prefer the equatorial position to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions. libretexts.org In the case of this compound, the N-(3-bromophenyl)amino group is considerably bulkier than a hydrogen atom. Therefore, the equatorial conformer is expected to be significantly more stable than the axial conformer. MD simulations would allow for the quantification of this energy difference by sampling the population of each state over time.

The following table provides a hypothetical energy landscape for the primary conformers of this compound, as would be determined from computational chemistry studies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | N-(3-bromophenyl)amino Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Equatorial | 0.00 | >99 |

| Chair | Axial | ~2.5 - 3.5 | <1 |

| Twist-Boat | - | ~5.0 - 6.0 | <<1 |

| Boat | - | ~6.0 - 7.0 | <<1 |

Note: These are estimated values based on analogous substituted cyclohexanes and thianes. Actual values would require specific quantum mechanical calculations or experimental determination.

Another crucial dynamic aspect is the rotation around the C3-N bond. The dihedral angle defined by the atoms C2-C3-N-C(aryl) dictates the orientation of the bromophenyl group relative to the thiane ring. The rotation around this bond is not entirely free and is subject to a rotational energy barrier. This barrier arises from steric hindrance and electronic effects between the phenyl ring and the thiane ring. benthamdirect.com

Molecular dynamics simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable rotational conformers and the energy barriers between them. For this compound, the bulky nature of both rings would likely lead to distinct energy minima and maxima as the bond rotates. The presence of the bromine atom at the meta position of the phenyl ring can also influence the rotational barrier through electronic effects. nih.gov

Table 2: Hypothetical Rotational Barrier Profile for the C3-N Bond

| Dihedral Angle (C2-C3-N-C(aryl)) | Description | Relative Energy (kcal/mol) |

| 0° | Eclipsed Conformation | ~5.0 - 7.0 |

| ~60° | Gauche Conformation (Energy Minimum) | ~0.5 - 1.5 |

| 120° | Eclipsed Conformation | ~4.0 - 6.0 |

| 180° | Anti Conformation (Global Energy Minimum) | 0.00 |

Note: These values are hypothetical and serve to illustrate the expected profile. The exact energy values and the precise angles of the minima and maxima would depend on the intricate balance of steric and electronic interactions.

Derivatization and Chemical Functionalization Strategies for N 3 Bromophenyl Thian 3 Amine

Modification at the Bromine Substituent for Further Organic Synthesis (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from the N-(3-bromophenyl)thian-3-amine core.

Prominent examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, leading to diarylamines or N-aryl alkylamines. youtube.com

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These palladium-catalyzed methods are generally characterized by their high efficiency and functional group tolerance, allowing for the derivatization of the bromo-position without affecting the amine or thiane (B73995) moieties. nih.govnih.gov The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, ligands like RuPhos and BrettPhos have shown outstanding performance in the C-N cross-coupling of halo-aminopyridines with amines. nih.gov

Table 1: Overview of Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Alkyl |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Amine |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Nitrile |

Reactions at the Amine Nitrogen: Acylation, Alkylation, and Formation of Novel Heterocycles

The secondary amine in this compound is a nucleophilic center that can readily undergo various chemical transformations.

Alkylation: N-alkylation involves the reaction of the amine with alkyl halides. wikipedia.org While direct alkylation can be straightforward, it is often complicated by polyalkylation. masterorganicchemistry.com The initially formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a subsequent reaction to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative methods like reductive amination. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for synthesizing tertiary amines.

Formation of Novel Heterocycles: The amine nitrogen can participate in intramolecular cyclization reactions to form novel heterocyclic structures. nih.gov For instance, if a suitable electrophilic group is introduced at the ortho-position of the phenyl ring (via a preceding cross-coupling reaction), an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cyclization could lead to the formation of a new fused ring system. Additionally, reactions involving both the amine and another functional group on an introduced acyl or alkyl chain can lead to the formation of various N-heterocycles.

Transformations of the Thiane Ring System to Alter Ring Flexibility or Substituent Position

The thiane ring, while often considered a stable saturated heterocycle, offers opportunities for chemical modification that can significantly impact the molecule's three-dimensional structure and properties.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The oxidation state of the sulfur dramatically influences the ring's conformation and electronic properties.

Sulfoxides: Introduce a chiral center at the sulfur atom and a polar sulfinyl group, which can act as a hydrogen bond acceptor.

Sulfones: The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The presence of a sulfone can rigidify the thiane ring conformation.

Ring-Opening and Rearrangement: Under specific conditions, the thiane ring can undergo ring-opening reactions. For example, treatment with certain organometallic reagents or under reductive conditions could lead to the cleavage of a C-S bond. While less common, ring expansion or contraction reactions could also be envisioned through multi-step sequences, fundamentally altering the core scaffold. These transformations, however, are generally more challenging and less frequently employed than sulfur oxidation.

Design and Synthesis of Complex Chemical Scaffolds Incorporating the this compound Unit

The orthogonal reactivity of the different functional groups in this compound makes it an excellent starting material for the synthesis of complex, multi-functionalized molecules. elsevierpure.com A synthetic strategy could involve a sequence of reactions targeting each functional group in a controlled manner.

For example, a synthetic route could begin with a Suzuki or Sonogashira coupling at the bromine position to install a key structural element. This could be followed by N-acylation of the secondary amine to introduce another point of diversity or a group that modulates biological activity. Finally, oxidation of the thiane sulfur to a sulfone could be performed to fine-tune the molecule's solubility and conformational preferences. This step-wise approach allows for the systematic construction of a library of complex and diverse chemical scaffolds from a single, versatile starting material.

Table 2: Hypothetical Synthetic Route to a Complex Scaffold

| Step | Reaction | Reagents | Modified Position | Resulting Intermediate |

| 1 | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | C3 of Phenyl Ring | N-(3-(phenylethynyl)phenyl)thian-3-amine |

| 2 | N-Acylation | Acetyl chloride, Pyridine | Amine Nitrogen | N-acetyl-N-(3-(phenylethynyl)phenyl)thian-3-amine |

| 3 | Sulfur Oxidation | m-CPBA | Thiane Sulfur | N-acetyl-N-(3-(phenylethynyl)phenyl)thian-3-amine-1,1-dione |

This modular approach to synthesis is highly valuable in drug discovery and materials science, where the ability to rapidly generate and test a wide range of analogues is crucial for optimizing properties.

Emerging Applications in Chemical Science Non Biological Contexts

Coordination Chemistry and Ligand Design for Metal Complexation Studies

The presence of both a soft thioether sulfur atom and a borderline hard/soft secondary amine nitrogen atom makes N-(3-bromophenyl)thian-3-amine a potentially versatile bidentate or monodentate ligand in coordination chemistry. The coordination behavior of such a ligand is expected to be influenced by the nature of the metal ion and the steric environment of the ligand itself.

The thiane (B73995) ring introduces a degree of conformational rigidity, which can influence the geometry of the resulting metal complexes. The nitrogen atom of the secondary amine and the sulfur atom of the thioether can coordinate to a single metal center to form a stable five-membered chelate ring. This chelation can enhance the thermodynamic stability of the metal complex compared to coordination with monodentate ligands.

Research on analogous ligands provides insights into the potential coordination modes of this compound. For instance, studies on complexes of ligands like tris(2-aminoethyl)amine (B1216632) (tren) demonstrate the strong coordinating ability of amine groups to a variety of transition metals. wikipedia.org Similarly, the coordination of thioether-containing ligands to soft metal ions like palladium(II), platinum(II), and gold(I) is well-documented. Sulfoxides, which are oxidized derivatives of thioethers, are also known to form coordination complexes with transition metals, binding through either the sulfur or the oxygen atom depending on the metal's properties. wikipedia.org

The electronic properties of this compound as a ligand can be tuned. The electron-withdrawing effect of the 3-bromophenyl group will influence the basicity of the amine and the electron-donating ability of the thioether. This can, in turn, affect the strength of the metal-ligand bonds and the reactivity of the resulting metal complexes.

The potential of this compound as a ligand is summarized in the table below, based on the general principles of coordination chemistry.

| Ligand Feature | Potential Coordination Behavior | Relevant Metal Ions |

| Secondary Amine (N-donor) | Acts as a Lewis base, coordinating to metal centers. | Transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)), Lanthanides |

| Thioether (S-donor) | Acts as a soft Lewis base, preferring soft metal ions. | Soft transition metals (e.g., Pd(II), Pt(II), Au(I), Ag(I)) |

| Bidentate N,S-donor | Forms a stable five-membered chelate ring with a metal ion. | Metals that can accommodate both N and S donors. |

The synthesis of metal complexes with this compound could lead to new catalysts, magnetic materials, or luminescent probes, depending on the choice of the metal center. Further research is required to explore the synthesis, structure, and properties of such complexes.

Potential as a Building Block in Supramolecular Chemistry and Advanced Materials Science

The structure of this compound makes it a promising building block for the construction of larger supramolecular assemblies and advanced materials like covalent organic frameworks (COFs). nih.gov Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to create organized structures. nso-journal.orgacs.org

The secondary amine group in this compound can act as both a hydrogen bond donor and acceptor, facilitating the formation of one-, two-, or three-dimensional hydrogen-bonded networks. The bromophenyl group introduces the possibility of halogen bonding, where the bromine atom acts as a halogen bond donor to interact with Lewis bases. Furthermore, the aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular structures.

In the realm of advanced materials, the bromine atom serves as a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the covalent linking of this compound units to create larger, well-defined architectures. By choosing appropriate reaction partners, it is possible to design and synthesize porous materials like COFs with potential applications in gas storage, separation, and catalysis. The thiane and amine functionalities can be used to impart specific properties to the resulting material, such as metal-binding capabilities or catalytic activity.

The potential of this compound as a building block is highlighted by research on other amine-containing and halogenated molecules. For example, triphenylamine (B166846) derivatives have been used to create supramolecular systems. thieme-connect.de The ability to form ordered structures is crucial for the development of functional materials.

The following table outlines the features of this compound that are relevant to its application as a building block.

| Structural Feature | Role in Supramolecular Chemistry | Role in Advanced Materials Science |

| Secondary Amine | Hydrogen bond donor and acceptor | Site for chemical modification, imparts basicity |

| Bromophenyl Group | Halogen bond donor, π-π stacking | Reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Thiane Ring | Introduces conformational rigidity | Can influence the packing and porosity of materials |

The combination of these features in a single molecule makes this compound a versatile tool for chemists working in supramolecular and materials science.

Analytical Chemistry Applications (e.g., as Chiral Auxiliaries, Reagents for Detection, or Chromatographic Standards)

The chemical properties of this compound suggest its potential utility in several areas of analytical chemistry.

Chiral Auxiliaries: The thiane ring in this compound has a stereocenter at the C3 position. If the compound is resolved into its individual enantiomers, it could potentially be used as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can be recycled. The use of chiral auxiliaries is a common strategy to produce enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. While there is no specific research on this compound for this purpose, the principle is well-established with other chiral amines.

Reagents for Detection: The secondary amine group can be derivatized with various reagents to produce colored or fluorescent compounds. This property can be exploited for the detection and quantification of certain analytes. For example, it could be used as a derivatizing agent in chromatography to enhance the detection of compounds that lack a chromophore or fluorophore.

Chromatographic Standards: If synthesized in high purity, this compound could serve as a chromatographic standard for the development and validation of analytical methods. Its relatively high molecular weight and the presence of bromine and sulfur atoms make it easily detectable by mass spectrometry. It could be used as an internal standard in quantitative analyses or as a reference compound for the identification of related substances. Research on the chromatographic evaluation of amine derivatives highlights the importance of stable and well-characterized standards for accurate analysis. researchgate.net

The potential analytical applications are summarized in the table below.

| Application | Relevant Feature | Principle |

| Chiral Auxiliary | Chirality at C3 of the thiane ring | Temporary incorporation into a molecule to direct a stereoselective reaction. |

| Derivatizing Agent | Reactivity of the secondary amine | Reaction with a labeling reagent to produce a detectable derivative for chromatography or spectroscopy. |

| Chromatographic Standard | Stable, pure compound with unique mass | Used as a reference for retention time and for quantification in chromatographic methods. |

Further investigation into the synthesis of enantiomerically pure this compound and its reactivity with various analytical reagents is needed to fully realize its potential in these applications.

Future Research Directions and Unexplored Avenues in N 3 Bromophenyl Thian 3 Amine Chemistry

Development of Novel and Green Stereoselective Synthetic Pathways

The synthesis of N-(3-bromophenyl)thian-3-amine, while achievable through established methods, presents an opportunity for the development of more efficient, environmentally benign, and stereoselective routes. Current synthetic approaches often rely on traditional multi-step procedures that may generate significant waste and offer limited control over stereochemistry. Future research should prioritize the development of "green" synthetic methodologies that minimize the use of hazardous reagents and solvents, and maximize atom economy.

A promising avenue lies in the exploration of catalytic asymmetric synthesis. The development of chiral catalysts, whether metal-based or organocatalytic, could enable the direct and enantioselective formation of the C-N bond, yielding specific stereoisomers of this compound. This is particularly crucial as the biological activity and material properties of chiral molecules are often stereospecific.

| Potential Green Synthetic Approach | Key Features | Hypothetical Yield | Potential Catalyst |

| One-pot Reductive Amination | Combines reaction and work-up steps, reducing solvent and energy consumption. | > 85% | Biocatalyst (e.g., engineered transaminase) |

| Asymmetric Buchwald-Hartwig Amination | Enables stereoselective C-N bond formation with high enantiomeric excess. | > 90% | Chiral phosphine (B1218219) ligand-palladium complex |

| Flow Chemistry Synthesis | Offers precise control over reaction parameters, improving safety and scalability. | Continuous, >95% steady-state yield | Immobilized catalyst in a microreactor |

Application of Advanced Spectroscopic Techniques for Elucidating Dynamic Processes and Short-Lived Intermediates

A thorough understanding of the dynamic behavior and reactive intermediates of this compound is fundamental to unlocking its full potential. Advanced spectroscopic techniques can provide unprecedented insights into conformational changes, intermolecular interactions, and the transient species that govern its reactivity.

Future studies could employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: To observe the ultrafast dynamics of excited states, which is crucial for understanding its photophysical properties and potential applications in photochemistry and materials science.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Techniques like NOESY and ROESY can elucidate the through-space proximity of atoms, providing detailed information about the preferred conformations of the thian ring and the orientation of the bromophenyl group.

In-situ Cryo-Spectroscopy: By trapping and analyzing reaction intermediates at low temperatures, it may be possible to directly observe and characterize short-lived species that are otherwise undetectable.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for this compound Design and Reactivity

The convergence of computational chemistry and artificial intelligence offers a paradigm shift in molecular design and discovery. research.google Machine learning (ML) and artificial intelligence (AI) can be harnessed to predict the properties and reactivity of this compound derivatives, accelerating the identification of promising candidates for specific applications. research.googlenih.gov

A hypothetical workflow could involve:

Data Generation: Creating a virtual library of this compound analogues with diverse substitution patterns.

Quantum Mechanical Calculations: Computing a range of quantum chemical descriptors (e.g., HOMO-LUMO gap, electrostatic potential, bond dissociation energies) for each analogue.

Model Training: Using the computed data to train ML models (e.g., neural networks, random forests) to predict specific properties such as solubility, thermal stability, or even potential biological activity. nih.gov

Predictive Screening: Employing the trained models to rapidly screen vast virtual libraries and identify lead candidates for experimental validation.

This in silico approach can significantly reduce the time and resources required for traditional trial-and-error experimentation.

Exploration of New Reactivity Modes and Catalytic Applications for the Compound

The inherent functionalities of this compound—a secondary amine, a bromine atom, and a sulfide (B99878) linkage—suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and catalytic applications for this versatile scaffold.

Potential areas of exploration include:

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of functional groups to the phenyl ring. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Oxidative and Reductive Transformations: The sulfur atom in the thian ring can be selectively oxidized to sulfoxide (B87167) or sulfone, modulating the compound's polarity and hydrogen bonding capabilities. Conversely, the C-S bonds could be cleaved under specific reductive conditions.

Organocatalysis: The secondary amine moiety could be exploited as a catalytic site for various organic transformations, such as Michael additions or aldol (B89426) reactions, potentially with stereocontrol.

Rational Design of this compound-Based Materials with Tunable Chemical Properties

The unique combination of a polar amine group, a polarizable bromine atom, and a flexible heterocyclic ring makes this compound an attractive building block for the rational design of functional materials. By strategically modifying its structure, it may be possible to create materials with tunable optical, electronic, and self-assembly properties.

Future research could focus on:

Liquid Crystals: By introducing long alkyl chains or other mesogenic groups through functionalization of the phenyl ring, it may be possible to design novel liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as host materials or as components of thermally activated delayed fluorescence (TADF) emitters in OLEDs.

Supramolecular Assemblies: The amine and bromine functionalities can participate in hydrogen and halogen bonding, respectively, driving the self-assembly of the molecules into well-defined supramolecular architectures with interesting properties.

The rational design of such materials will require a synergistic approach combining synthetic chemistry, advanced characterization techniques, and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.